molecular formula C22H26ClN3O2S B14442549 2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride CAS No. 74240-90-7

2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride

Cat. No.: B14442549
CAS No.: 74240-90-7
M. Wt: 432.0 g/mol
InChI Key: VAKDGSNEKUGLFB-UHFFFAOYSA-N
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Description

2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is a complex organic compound with a unique structure that combines phenothiazine, pyrrolidine, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride typically involves multiple steps. The process begins with the preparation of phenothiazine derivatives, followed by the introduction of the acetyl group and the pyrrolidinylmethyl group. Common reagents used in these reactions include acetic anhydride, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or pyrrolidinylmethyl groups, often using reagents like sodium hydroxide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: These compounds share the phenothiazine core structure and may have similar biological activities.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which can influence their chemical reactivity and biological properties.

    Acetylated compounds: Molecules with acetyl groups, which can affect their solubility and reactivity.

Uniqueness

2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74240-90-7

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432.0 g/mol

IUPAC Name

2-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]phenothiazine-10-carboxamide;hydrochloride

InChI

InChI=1S/C22H25N3O2S.ClH/c1-3-24-12-6-7-17(24)14-23-22(27)25-18-8-4-5-9-20(18)28-21-11-10-16(15(2)26)13-19(21)25;/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3,(H,23,27);1H

InChI Key

VAKDGSNEKUGLFB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.Cl

Origin of Product

United States

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